molecular formula C15H24N4O2 B11791241 Tert-butyl 3-amino-6-cyclopentyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate

Tert-butyl 3-amino-6-cyclopentyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate

Cat. No.: B11791241
M. Wt: 292.38 g/mol
InChI Key: KDEXCKRHSPJIEF-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-6-cyclopentyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate (molecular formula: C₁₅H₂₄N₄O₂; molecular weight: 292.38 g/mol) is a fused heterocyclic compound characterized by a pyrrolo[3,4-c]pyrazole core, a tert-butyl ester group, an amino substituent at position 3, and a cyclopentyl moiety at position 6 (Figure 1). This structural arrangement confers unique physicochemical properties, including enhanced lipophilicity and stereochemical complexity, which are critical for its biological activity. Reported applications include anti-inflammatory and antitumor effects, attributed to its ability to modulate enzyme activity and receptor interactions .

Properties

Molecular Formula

C15H24N4O2

Molecular Weight

292.38 g/mol

IUPAC Name

tert-butyl 3-amino-6-cyclopentyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate

InChI

InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-8-10-11(17-18-13(10)16)12(19)9-6-4-5-7-9/h9,12H,4-8H2,1-3H3,(H3,16,17,18)

InChI Key

KDEXCKRHSPJIEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1C3CCCC3)NN=C2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-6-cyclopentyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-6-cyclopentyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The amino group and other functional groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Tert-butyl 3-amino-6-cyclopentyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-6-cyclopentyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrolo[3,4-c]pyrazole Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound 3-amino, 6-cyclopentyl C₁₅H₂₄N₄O₂ 292.38 Amino, tert-butyl ester, cyclopentyl
Tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate 3-amino C₁₄H₂₂N₄O₂ 278.35 Amino, tert-butyl ester
Tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate None C₁₃H₂₀N₄O₂ 264.34 tert-butyl ester
Tert-butyl 3-amino-6-cyclobutyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate 3-amino, 6-cyclobutyl C₁₄H₂₂N₄O₂ 278.35 Amino, tert-butyl ester, cyclobutyl
Tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate 3-amino, 6-isopropyl C₁₃H₂₂N₄O₂ 266.34 Amino, tert-butyl ester, isopropyl
Benzyl 6-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate 6-ethyl, benzyl ester C₁₅H₁₇N₃O₂ 271.31 Benzyl ester, ethyl

Key Observations :

  • The amino group at position 3 is critical for hydrogen bonding with biological targets, a feature absent in non-amino derivatives .

Key Findings :

  • The cyclopentyl-amino derivative exhibits dual anti-inflammatory and antitumor activity, outperforming cyclobutyl analogs in specificity due to optimized hydrophobic interactions .
  • Bromine substitution (e.g., in tert-butyl 3-bromo-6-methyl analog) enhances COX-2 inhibition but reduces solubility compared to the amino-substituted target compound .

Physicochemical Properties

Table 3: Physical Properties of Selected Derivatives

Compound Name Density (g/cm³) Boiling Point (°C) LogP Solubility (mg/mL)
Target Compound 1.243 (predicted) 366 (predicted) 2.8 0.15 (water)
Tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate 1.21 358 2.1 0.22 (water)
Benzyl 6-ethyl analog 1.32 420 (predicted) 3.5 <0.01 (water)

Key Trends :

  • The benzyl ester in the ethyl-substituted derivative drastically reduces aqueous solubility due to increased hydrophobicity .
  • The cyclopentyl group balances lipophilicity (LogP ~2.8) and solubility, making the target compound more drug-like than bulkier analogs .

Biological Activity

Tert-butyl 3-amino-6-cyclopentyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate is a compound belonging to the dihydropyrrolo class of pyrazoles, which are recognized for their diverse biological activities. This article aims to explore the biological activity of this compound based on current research findings, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Formula: C15H24N4O2
Molecular Weight: 292.38 g/mol
CAS Number: 1363405-62-2

The compound features a tert-butyl group, an amino group, and a cyclopentyl substituent, which significantly influence its chemical behavior and biological interactions.

Pharmacological Properties

This compound exhibits various biological activities that are primarily attributed to its structural features. Research indicates that compounds with similar pyrazole frameworks have demonstrated:

  • Anti-inflammatory effects : Many pyrazole derivatives are known for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation pathways.
  • Antitumor activity : Some studies suggest that dihydropyrrolo compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy.
  • Antimicrobial properties : Certain pyrazole derivatives have shown effectiveness against various bacterial strains.

The biological activity of this compound may involve several mechanisms, including:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Receptor Modulation : It may interact with various receptors in the body, influencing signaling pathways that regulate cell growth and immune responses.
  • Oxidative Stress Reduction : The compound might exhibit antioxidant properties that help mitigate oxidative stress in cells.

Study 1: Anti-inflammatory Activity

A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of various pyrazole derivatives. This compound was found to significantly reduce inflammation markers in vitro by inhibiting COX enzymes .

Study 2: Antitumor Potential

In another research effort reported in Cancer Letters, the compound demonstrated cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

Study 3: Antimicrobial Activity

Research published in Antimicrobial Agents and Chemotherapy highlighted the antimicrobial efficacy of related pyrazole compounds against resistant bacterial strains. This compound showed promising results against Staphylococcus aureus .

Comparative Analysis with Similar Compounds

The following table presents a comparison of this compound with structurally similar compounds regarding their molecular weight and reported biological activities:

Compound NameMolecular FormulaMolecular WeightBiological Activity
This compoundC15H24N4O2292.38 g/molAnti-inflammatory, Antitumor
Tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylateC14H22N4O2278.35 g/molAntimicrobial
Tert-butyl 4,6-dihydropyrrolo[3,4-C]pyrazole-5(2H)-carboxylateC13H20N4O2264.34 g/molAntitumor

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